Flucytosine

货号:

B1672868

CAS 编号:

2022-85-7

分子量:

129.09 g/mol

InChI 键:

XRECTZIEBJDKEO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Flucytosine is an organofluorine compound that is cytosine that is substituted at position 5 by a fluorine. A prodrug for the antifungal 5-fluorouracil, it is used for the treatment of systemic fungal infections. It has a role as a prodrug. It is an organofluorine compound, a pyrimidone, an aminopyrimidine, a nucleoside analogue and a pyrimidine antifungal drug. It is functionally related to a cytosine.

This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of serious infections caused by certain strains of two types of fungi: Candida and Cryptococcus. For example, this compound may be used to treat cryptococcosis, which is an infection caused by Cryptococcus fungi.

Cryptococcosis can be an opportunistic infection (OI) of HIV.

A fluorinated cytosine analog that is used as an antifungal agent.

This compound is a Nucleoside Analog Antifungal.

This compound is an antifungal agent used to treat severe infections caused by candida and cryptococcus. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.

This compound has been reported in Garcinia dulcis with data available.

This compound is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, this compound is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 3 approved and 8 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a fluorinated cytosine analog that is used as an antifungal agent. [PubChem]Although the exact mode of action is unknown, it has been proposed that this compound acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. This compound enters the fungal cell via cytosine permease; thus, this compound is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase.

This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of serious infections caused by certain strains of two types of fungi: Candida and Cryptococcus. For example, this compound may be used to treat cryptococcosis, which is an infection caused by Cryptococcus fungi.

Cryptococcosis can be an opportunistic infection (OI) of HIV.

A fluorinated cytosine analog that is used as an antifungal agent.

This compound is a Nucleoside Analog Antifungal.

This compound is an antifungal agent used to treat severe infections caused by candida and cryptococcus. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury.

This compound has been reported in Garcinia dulcis with data available.

This compound is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, this compound is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 3 approved and 8 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a fluorinated cytosine analog that is used as an antifungal agent. [PubChem]Although the exact mode of action is unknown, it has been proposed that this compound acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. This compound enters the fungal cell via cytosine permease; thus, this compound is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase.

Structure

3D Structure

Interactive Chemical Structure Model

属性

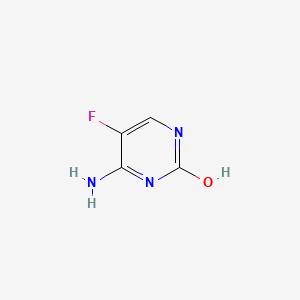

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O |

Source

|

| Record name | flucytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flucytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023059 |

Source

|

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L |

Source

|

| Record name | SID56424024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid | |

CAS No. |

2022-85-7 |

Source

|

| Record name | Flucytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2022-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297 °C (dec), 296 °C |

Source

|

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flucytosine's Mechanism of Action in Fungal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, remains a critical component in the arsenal (B13267) against systemic mycoses, particularly in combination therapies for cryptococcosis and candidiasis. Its efficacy hinges on its selective uptake and metabolic conversion into potent antimetabolites within the fungal cell, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its transport, enzymatic activation, and the dual inhibition of RNA and DNA synthesis. Furthermore, this document outlines key experimental protocols for the assessment of this compound's antifungal activity and the characterization of resistance mechanisms, supplemented with quantitative data and visual workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Introduced in the 1960s, this compound (5-fluorocytosine) is an antifungal agent with a narrow but important spectrum of activity, primarily against pathogenic yeasts such as Cryptococcus and Candida species.[1] Unlike many other antifungals that target the cell membrane or wall, this compound acts as a pro-drug that, once inside the fungal cell, interferes with nucleic acid synthesis.[2] Its selective toxicity is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.[2] However, the emergence of resistance when used as monotherapy has led to its primary use in combination with other antifungal agents, most notably amphotericin B.[3] A thorough understanding of its mechanism of action is paramount for optimizing its clinical use and for the development of novel antifungal strategies.

The Core Mechanism of Action

The antifungal activity of this compound is a multi-step process that begins with its transport into the fungal cell and culminates in the inhibition of both RNA and DNA synthesis.

Uptake and Metabolic Activation

This compound itself is not cytotoxic. Its journey to becoming an active antifungal agent begins with its transport across the fungal cell membrane by a specific purine-cytosine permease, encoded by the FCY2 gene.[4] This transport is an active process.[5]

Once inside the cytoplasm, this compound is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the fungal-specific enzyme cytosine deaminase, encoded by the FCY1 gene.[4][6] This step is crucial for the selective toxicity of this compound, as mammalian cells lack a functional cytosine deaminase.[6]

The resulting 5-FU is then further metabolized through the pyrimidine salvage pathway. The enzyme uracil (B121893) phosphoribosyltransferase (UPRT), encoded by the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP).[4]

Dual Inhibition of RNA and DNA Synthesis

5-FUMP serves as a precursor to two distinct inhibitory pathways:

-

Inhibition of RNA Synthesis: 5-FUMP is phosphorylated to 5-fluorouridine diphosphate (B83284) (5-FUDP) and subsequently to 5-fluorouridine triphosphate (5-FUTP).[4] FUTP is then incorporated into newly synthesized RNA in place of uridine (B1682114) triphosphate (UTP).[5] This incorporation of a fluorinated nucleotide disrupts RNA processing and protein synthesis, leading to cellular dysfunction.[5]

-

Inhibition of DNA Synthesis: 5-FUMP can also be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP).[5] 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP).[2] The inhibition of thymidylate synthase depletes the intracellular pool of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair, thereby halting DNA synthesis.[2]

The dual action of this compound, disrupting both RNA and DNA synthesis, contributes to its fungicidal activity against susceptible organisms.

Caption: Metabolic activation of this compound in fungal cells.

Quantitative Data

Enzyme Kinetic Parameters

Detailed kinetic studies on the enzymes involved in this compound metabolism in pathogenic fungi are limited in publicly available literature. However, studies on homologous enzymes, particularly from Saccharomyces cerevisiae, provide insights into their function. The affinity (Km) and catalytic efficiency (kcat/Km) of cytosine deaminase for this compound and UPRTase for 5-fluorouracil are critical determinants of the drug's efficacy.

| Enzyme | Fungal Species | Substrate | Km | Vmax | kcat | kcat/Km | Reference |

| Cytosine Deaminase (FCY1) | Candida albicans | This compound | N/A | N/A | N/A | N/A | |

| UPRTase (FUR1) | Candida albicans | 5-Fluorouracil | N/A | N/A | N/A | N/A |

Antifungal Susceptibility

The in vitro activity of this compound is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: this compound MICs for Various Fungal Pathogens

| Fungal Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Testing Standard | Reference |

| Candida albicans | 8,803 | 0.125 | 1 | NCCLS (CLSI) | [6] |

| Candida glabrata | 8,803 | 0.12 | 0.12 | NCCLS (CLSI) | [6] |

| Candida parapsilosis | 8,803 | 0.25 | 0.25 | NCCLS (CLSI) | [6] |

| Candida tropicalis | 8,803 | 0.25 | 1 | NCCLS (CLSI) | [6] |

| Candida krusei | 8,803 | 32 | 32 | NCCLS (CLSI) | [6] |

| Cryptococcus neoformans | - | - | - | - | [7] |

Note: MIC values can vary depending on the specific isolates and testing methodology.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the reference method for determining the MIC of this compound against yeasts.

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound powder

-

Sterile water

-

Yeast inoculum

-

Spectrophotometer or inverted mirror

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water.

-

Preparation of Microtiter Plates: a. Dispense 100 µL of RPMI 1640 medium into each well of the microtiter plate. b. Create a serial two-fold dilution of this compound across the wells, typically ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: a. Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. b. Prepare a suspension of the yeast in sterile water and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well. This can be assessed visually using an inverted mirror or spectrophotometrically.

Caption: Workflow for this compound MIC determination.

Molecular Identification of Resistance Mutations

This protocol describes the general workflow for identifying mutations in the FCY1, FCY2, and FUR1 genes associated with this compound resistance.

Materials:

-

Fungal genomic DNA extraction kit

-

PCR primers specific for FCY1, FCY2, and FUR1

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA sequencing service

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit or standard protocols.

-

PCR Amplification: a. Set up PCR reactions containing the extracted genomic DNA, gene-specific primers, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target genes.

-

Verification of PCR Products: a. Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.

-

DNA Sequencing: a. Purify the PCR products. b. Send the purified PCR products for Sanger sequencing.

-

Sequence Analysis: a. Align the obtained DNA sequence with the wild-type reference sequence for the respective gene. b. Identify any nucleotide substitutions, insertions, or deletions that may lead to amino acid changes or premature stop codons, indicating a potential resistance mutation.

Caption: Identifying this compound resistance mutations.

Mechanisms of Resistance

Resistance to this compound can be primary (innate) or secondary (acquired during therapy). The primary mechanisms of resistance involve mutations in the genes responsible for its uptake and metabolism:

-

Mutations in FCY2: Alterations in the cytosine permease can impair the uptake of this compound into the fungal cell.[7]

-

Mutations in FCY1: Changes in the cytosine deaminase enzyme can reduce or eliminate its ability to convert this compound to 5-FU.[7]

-

Mutations in FUR1: Defects in UPRTase can prevent the conversion of 5-FU to 5-FUMP, blocking the downstream inhibitory effects.[7]

Increased production of pyrimidines, which can compete with the fluorinated antimetabolites, is another described mechanism of resistance.

Conclusion

This compound's unique mechanism of action, involving its selective metabolic activation within fungal cells to inhibit both RNA and DNA synthesis, underscores its importance in antifungal therapy. A comprehensive understanding of its uptake, enzymatic conversions, and downstream effects is crucial for its effective clinical application and for overcoming the challenge of drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important antifungal agent and to develop novel strategies to combat life-threatening fungal infections. Continued research into the kinetic properties of the key fungal enzymes and the molecular basis of resistance will be vital for preserving and enhancing the utility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of 5-fluorouracil action against various cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Analysis of 5‐Fluorouracil Action against Various Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Transcriptome Kinetics of Saccharomyces cerevisiae in Response to Viral Killer Toxin K1 [frontiersin.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Molecular Mechanisms of Primary Resistance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 5-Fluorocytosine: A Technical Guide

Introduction

5-Fluorocytosine (B48100) (5-FC), also known as flucytosine, is a synthetic antimycotic agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2][3] Initially synthesized in 1957 by Robert Duschinsky and his colleagues at Hoffmann-La Roche as a potential anti-tumor agent, its potent antifungal properties were discovered four years later.[1][3][4] This guide provides an in-depth technical overview of the discovery, history, mechanism of action, synthesis, and biological evaluation of 5-fluorocytosine, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of 5-fluorocytosine began in the quest for novel cancer therapies.[1] Following the successful development of 5-fluorouracil (B62378) (5-FU) as a chemotherapeutic agent, researchers aimed to create analogues with improved efficacy and reduced toxicity.[5] 5-FC was synthesized with this goal in mind, but it demonstrated insufficient activity against tumors.[1] However, in 1963, its significant antifungal effects were identified, leading to a shift in its developmental path.[6][7] Clinical studies for its use as an antifungal agent commenced in 1968, and it received FDA approval in 1971 for the treatment of serious Candida and Cryptococcus infections.[2][6][7]

Initially, 5-FC was used as a monotherapy, but the rapid development of resistance in fungal strains became a significant limitation.[1][3] This led to the current and most common clinical application of 5-FC in combination with other antifungal drugs, most notably amphotericin B, for the treatment of severe systemic mycoses such as cryptococcal meningitis, candidiasis, chromoblastomycosis, and aspergillosis.[1][3][8] The combination therapy not only enhances the antifungal efficacy but also reduces the emergence of resistant strains.[7]

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it requires metabolic conversion to exert its antifungal effect.[1][9] The selective toxicity of 5-FC against fungal cells is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.[7]

The mechanism of action can be summarized in the following steps:

-

Uptake: 5-FC is transported into the fungal cell by a cytosine permease.[1][9]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU). Mammalian cells lack this enzyme, which is a key reason for the selective toxicity of 5-FC.[9]

-

Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[7][9] Inhibition of this enzyme disrupts DNA synthesis.

-

Inhibition of RNA and Protein Synthesis: 5-FU is also converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into fungal RNA in place of uridylic acid.[1][9] This incorporation disrupts RNA structure and function, leading to errors in protein synthesis.[10]

The dual action of inhibiting both DNA and RNA synthesis contributes to the potent fungicidal activity of 5-fluorocytosine.

Data Presentation

Antifungal Activity of 5-Fluorocytosine

The in vitro activity of 5-fluorocytosine has been extensively studied against a wide range of fungal pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for various clinically important fungal species.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 5208 | 0.12 - >128 | 0.25 | 1 | [8] |

| Candida glabrata | 1267 | 0.03 - 32 | 0.12 | 0.12 | [8] |

| Candida parapsilosis | 599 | 0.06 - 16 | 0.25 | 0.25 | [8] |

| Candida tropicalis | 848 | 0.12 - >128 | 0.5 | 1 | [8] |

| Candida krusei | 258 | 0.25 - >128 | 32 | 32 | [8] |

| Cryptococcus neoformans | 87 | 2 - 8 | 4 | 8 | [6] |

Pharmacokinetic Properties of 5-Fluorocytosine in Humans

| Parameter | Value | Reference(s) |

| Bioavailability (oral) | 75 - 90% | [5] |

| Protein Binding | 2 - 4% | [11] |

| Elimination Half-life | 3 - 4 hours (normal renal function) | [5] |

| Up to 85 hours (severe renal insufficiency) | [5] | |

| Excretion | >90% unchanged in urine | [2] |

| Volume of Distribution | Approximates total body water | [5] |

Toxicity of 5-Fluorocytosine in Humans

| Toxicity | Description | Serum Concentration Threshold | Reference(s) |

| Bone Marrow Suppression | Leukopenia, thrombocytopenia | > 100 - 125 µg/mL | [12][13] |

| Hepatotoxicity | Reversible elevation of liver enzymes | > 100 µg/mL | [14] |

| Gastrointestinal | Nausea, vomiting, diarrhea | Dose-dependent | [2] |

Experimental Protocols

Synthesis of 5-Fluorocytosine

Several synthetic routes for 5-fluorocytosine have been reported. A common method involves the fluorination of a pyrimidine (B1678525) precursor. The following is a representative protocol.

Example Synthesis Protocol:

This protocol is based on the reaction of 2,5-difluoro-4-chloro-pyrimidine with hydrochloric acid followed by amination.[9][15]

Materials:

-

2,5-difluoro-4-chloro-pyrimidine

-

37% aqueous hydrochloric acid

-

33% aqueous ammonia (B1221849) solution

-

Water

Procedure:

-

Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloro-pyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

-

After the mixture has cooled, neutralize it with 33% strength aqueous ammonia solution.

-

Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo.

-

Take up the residue in 60 ml of water.

-

Filter the resulting solid with suction, wash with water, and dry to yield 5-fluorocytosine.

In Vitro Antifungal Susceptibility Testing

The following is a standardized protocol for determining the minimum inhibitory concentration (MIC) of 5-fluorocytosine against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[8]

Materials:

-

5-fluorocytosine standard powder

-

RPMI 1640 medium, buffered to pH 7.0 with 0.165 M MOPS

-

96-well microdilution plates

-

Yeast inoculum

-

Spectrophotometer

Procedure:

-

Drug Preparation: Prepare a stock solution of 5-fluorocytosine in water. Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.12 to 128 µg/mL in the microdilution plate wells.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324). Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microdilution plate containing 100 µL of the serially diluted drug. Include a drug-free growth control well.

-

Incubation: Incubate the plates at 35°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of 5-fluorocytosine that causes a prominent decrease in turbidity (approximately 50%) compared to the growth control well.

In Vivo Antifungal Activity Assessment

The following is a representative protocol for assessing the in vivo efficacy of 5-fluorocytosine in a neutropenic murine model of disseminated candidiasis.[16]

Materials:

-

Candida albicans strain

-

Neutropenic mice (e.g., induced by cyclophosphamide)

-

5-fluorocytosine solution for injection

-

Sterile saline

-

Sabouraud dextrose agar plates

Procedure:

-

Infection: Infect neutropenic mice via tail vein injection with a standardized inoculum of Candida albicans (e.g., 10⁵ CFU per mouse).

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with 5-fluorocytosine administered via a suitable route (e.g., subcutaneous injection). Administer different dosing regimens to various groups of mice.

-

Endpoint Assessment: After a defined treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions of the homogenates onto Sabouraud dextrose agar.

-

Data Analysis: Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden in the kidneys. Compare the fungal burden in treated mice to that in untreated control mice to assess the efficacy of 5-fluorocytosine.

Conclusion

5-Fluorocytosine remains a critical tool in the armamentarium against severe fungal infections, particularly in combination therapy. Its unique mechanism of action, which relies on fungal-specific enzymes for its activation, provides a degree of selective toxicity. A thorough understanding of its discovery, history, mechanism, and the experimental protocols for its synthesis and evaluation is essential for researchers and clinicians working to combat life-threatening mycoses and to develop new antifungal strategies. The quantitative data on its activity, pharmacokinetics, and toxicity underscore the importance of therapeutic drug monitoring to optimize efficacy while minimizing adverse effects.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Bone Marrow Toxicity Associated with 5-Fluorocytosine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bone marrow toxicity associated with 5-fluorocytosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 16. In Vivo Characterization of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

Flucytosine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucytosine (5-fluorocytosine, 5-FC) is a synthetic antimycotic agent, first synthesized in 1957.[1][2] It is a fluorinated pyrimidine (B1678525) analogue of cytosine.[3][4] While initially investigated as a potential anti-tumor agent, its efficacy was found to be insufficient for that purpose.[2] However, it was subsequently discovered to be effective against fungal infections, particularly serious systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][3][5] this compound is a prodrug, meaning it has no intrinsic antifungal activity itself.[4][5] Its therapeutic effect is a result of its conversion into 5-fluorouracil (B62378) (5-FU) within susceptible fungal cells, which then disrupts fungal RNA and DNA synthesis.[1][5][6] Due to the rapid development of resistance when used alone, this compound is often administered in combination with other antifungal agents, such as amphotericin B, to enhance its efficacy.[1][5][7]

Chemical and Physical Properties

This compound is an odorless, white to off-white crystalline solid.[3][8][9] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one | [1] |

| Synonyms | 5-Fluorocytosine, 5-FC, Ancobon, Ancotil | [1][3] |

| CAS Number | 2022-85-7 | [3] |

| Molecular Formula | C4H4FN3O | [3] |

| Molecular Weight | 129.09 g/mol | [3][9] |

| Melting Point | 295-297 °C (with decomposition) | [1][3][8] |

| Solubility | - Water: 1.5 g/100 mL (at 25 °C) - Ethanol: Slightly soluble - DMSO: ≥6.4 mg/mL - Chloroform: Practically insoluble - Ether: Practically insoluble | [3][8][9][10] |

| pKa | 3.26 | [8] |

| Appearance | White to off-white crystalline powder | [3][9] |

| UV Maximum (in 0.1N HCl) | 285 nm | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common industrial methods starting from either 5-fluorouracil or cytosine.

Synthesis from 5-Fluorouracil

A prevalent industrial method for synthesizing this compound begins with 5-fluorouracil (5-FU).[11][12][13] This multi-step process generally involves chlorination, amination, and subsequent hydrolysis.[13][14]

A described synthetic pathway involves the following transformations:

-

Chlorination: 5-Fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a tertiary amine like dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine (B19854).[4][11][13]

-

Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with ammonia. This selectively substitutes the chlorine atom at the 4-position to form 4-amino-2-chloro-5-fluoropyrimidine.[4][11]

-

Hydrolysis: The final step is the hydrolysis of the remaining chlorine atom at the 2-position. This is typically achieved by heating in an acidic solution, such as hydrochloric acid, to produce this compound.[4][11]

Synthesis of this compound from 5-Fluorouracil.

Synthesis from Cytosine

An alternative approach is the direct fluorination of cytosine.[12][14] This method has been explored using both batch and continuous flow processes.[14]

A one-step continuous flow process has been developed that involves the reaction of cytosine with fluorine gas.[14]

-

Reaction Setup: A solution of cytosine in formic acid (10 wt %) and a stream of fluorine gas (10 vol % in nitrogen) are passed through a silicon carbide flow reactor.[14]

-

Reaction Conditions: The reactor is maintained at a controlled temperature, for instance, 10 °C.[14]

-

Work-up: After the reaction reaches a steady state, the product mixture is collected. n-Butanol is added to the solution to precipitate the this compound product.[14]

-

Isolation: The precipitated solid is then isolated by filtration to yield pure this compound.[14] This continuous flow method has been reported to achieve high purity (99.8%) and a yield of 83%.[14]

Alternative Synthesis Route from Cytosine

Another patented method describes a multi-step synthesis starting from cytosine that involves halogenation, protection of the amino group, fluorination, and finally deprotection.[15]

-

Halogenation: Cytosine undergoes a halogenation reaction with a halogenating agent, such as N-bromosuccinimide, in an organic solvent to produce a halogenated intermediate (e.g., 5-bromocytosine).[15]

-

Amino Group Protection: The amino group of the halogenated intermediate is then protected by reacting it with an amino protecting agent.[15]

-

Fluorination: The protected intermediate undergoes a fluorination reaction with a fluoro reagent in a polar aprotic solvent or hydrogen fluoride (B91410) at elevated temperatures (70-200 °C).[15]

-

Deprotection: The resulting fluorinated and protected intermediate is then subjected to a deprotection reaction to remove the amino protecting group, yielding 5-flucytosine, which is then purified.[15]

Mechanism of Action

This compound's antifungal activity is a result of its intracellular conversion to 5-fluorouracil (5-FU), a potent antimetabolite.[5][7][16] This conversion is selective to fungal cells because they possess the enzyme cytosine deaminase, which is absent in mammalian cells.[16]

The mechanism of action involves the following key steps:

-

Uptake: this compound is transported into the fungal cell by an enzyme called cytosine permease.[5]

-

Conversion to 5-FU: Inside the fungal cell, cytosine deaminase rapidly converts this compound to 5-fluorouracil (5-FU).[5][6]

-

Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP). FUTP is then incorporated into fungal RNA in place of uracil (B121893) triphosphate. This disrupts protein synthesis by altering the aminoacylation of tRNA.[1][5][17]

-

Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthase.[6][7][16] This inhibition blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[1][7]

Mechanism of action of this compound in fungal cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Facebook [cancer.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound USP - PCCA [pccarx.com]

- 10. apexbt.com [apexbt.com]

- 11. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 12. CN106795123A - The preparation method of this compound and fluorocytosine derivative - Google Patents [patents.google.com]

- 13. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN103819412A - Preparation method of 5-flucytosine - Google Patents [patents.google.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

Flucytosine's Antifungal Spectrum Against Pathogenic Yeasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, has been a component of antifungal therapy for decades.[1] Initially synthesized in 1957 as a potential anti-tumor agent, its antifungal properties were discovered shortly after.[1] Unlike many other antifungals, this compound is a prodrug, meaning it requires intracellular conversion to its active forms to exert its antifungal effect.[2] This unique mechanism of action, primarily targeting fungal DNA and RNA synthesis, makes it a valuable tool in the fight against pathogenic yeasts, particularly in combination with other antifungal agents to enhance efficacy and mitigate the development of resistance.[3] This guide provides a comprehensive overview of the antifungal spectrum of this compound against clinically relevant yeasts, its mechanism of action, resistance pathways, and standardized methodologies for susceptibility testing.

Mechanism of Action

This compound's antifungal activity is contingent on its uptake by fungal cells and subsequent conversion into its cytotoxic metabolites.[2] This process provides a degree of selective toxicity as mammalian cells lack a key enzyme in this pathway.[2]

-

Uptake: this compound is actively transported into the fungal cell by a cytosine permease, encoded by the FCY2 gene.[2]

-

Conversion to 5-Fluorouracil (B62378) (5-FU): Inside the fungal cell, cytosine deaminase, encoded by the FCY1 gene, rapidly deaminates this compound to 5-fluorouracil (5-FU).[2]

-

Inhibition of RNA Synthesis: 5-FU is then converted to 5-fluorouridine (B13573) triphosphate (FUTP) through a series of phosphorylation steps. FUTP is subsequently incorporated into fungal RNA, disrupting protein synthesis.[2][4]

-

Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[3] This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[3] Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (dTTP), thereby impairing DNA replication and repair.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Flucytosine Resistance in Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flucytosine (5-FC) is a synthetic antimycotic agent that, for decades, has been a crucial component of combination therapy for severe systemic candidiasis and cryptococcosis.[1] Its efficacy, however, is threatened by the development of resistance, a phenomenon observed in Candida albicans and other pathogenic yeasts. This guide provides a comprehensive overview of the molecular underpinnings of 5-FC resistance in C. albicans. The primary mechanisms involve genetic alterations within the pyrimidine (B1678525) salvage pathway, which is essential for the conversion of 5-FC into its cytotoxic forms. Mutations in the genes encoding cytosine permease (FCY2), cytosine deaminase (FCA1, also referred to as FCY1), and uracil (B121893) phosphoribosyltransferase (FUR1) are the principal drivers of resistance. Understanding these mechanisms at a molecular level is paramount for the development of rapid diagnostic tools, novel therapeutic strategies to overcome resistance, and the design of next-generation antifungals.

Mechanism of Action of this compound

This compound exerts its antifungal effect by acting as a prodrug that leverages the fungal pyrimidine salvage pathway.[2][3] The process begins with the transport of 5-FC into the fungal cell via purine-cytosine permeases, primarily encoded by the FCY2 gene.[3][4] Once inside the cytoplasm, the fungal-specific enzyme cytosine deaminase (encoded by FCA1) deaminates 5-FC to 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[3][5] Subsequently, uracil phosphoribosyltransferase (UPRTase), the product of the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP).[2][3][6]

This deceptive nucleotide is then further phosphorylated to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting protein synthesis.[1][6] Alternatively, 5-FUMP can be converted to 5-fluoro-deoxyuridine monophosphate (5-FdUMP), a powerful inhibitor of thymidylate synthase, which ultimately blocks DNA synthesis.[1][7] The selective toxicity of this compound arises from the absence of cytosine deaminase in mammalian cells.[3][7]

Figure 1: this compound metabolic pathway in Candida albicans.

Core Molecular Mechanisms of Resistance

Resistance to 5-FC in C. albicans is primarily attributed to mutations in the genes of the pyrimidine salvage pathway. These mutations lead to decreased activity or complete loss of function of the enzymes responsible for 5-FC uptake and metabolism.

Mutations in FUR1 (Uracil Phosphoribosyltransferase)

The most frequently cited mechanism for 5-FC resistance in C. albicans involves mutations in the FUR1 gene.[2][8][9] A pivotal study identified a single nucleotide polymorphism (SNP) at position 301 (C to T) in the FUR1 gene.[6][8][9] This substitution results in a missense mutation, replacing arginine with cysteine at amino acid position 101 (Arg101Cys).[2][6][8]

-

Homozygous (T/T) isolates for this mutation exhibit high-level resistance to 5-FC.[2][6][8]

-

Heterozygous (C/T) isolates show intermediate or reduced susceptibility.[2][6][8]

-

Wild-type (C/C) isolates are typically susceptible.[6]

Protein modeling suggests that the Arg101Cys substitution disrupts the quaternary structure of the UPRTase enzyme, compromising its activity.[2][8] This specific mutation is notably prevalent in C. albicans clade I isolates.[6][9]

Mutations in FCA1 (Cytosine Deaminase)

Mutations in the FCA1 gene (the homolog of S. cerevisiae FCY1) represent another significant resistance mechanism.[5][10] These mutations can lead to a partial or total loss of cytosine deaminase activity, preventing the conversion of 5-FC to the toxic 5-FU.[5][10] For instance, a homozygous polymorphism resulting in a glycine-to-aspartate substitution at position 28 has been identified in a resistant isolate lacking the common FUR1 mutation.[2][8] Disruption of FCA1 typically confers high-level resistance to 5-FC.[5]

Mutations in FCY2 (Purine-Cytosine Permease)

Defects in the uptake of 5-FC, mediated by the purine-cytosine permease encoded by FCY2, constitute a third mechanism of resistance.[11] Mutations leading to a non-functional permease prevent the drug from entering the fungal cell. This mechanism is estimated to account for approximately 10% of 5-FC resistance in C. albicans.[1] In some Candida species, fcy2 mutations have been linked to a cross-resistance phenotype where resistance to fluconazole (B54011) is observed only in the presence of 5-FC, suggesting extracellular 5-FC may competitively inhibit fluconazole uptake.[12][13]

Quantitative Data on Resistance

The prevalence of resistance and the impact of specific mutations on 5-FC susceptibility can be quantified by Minimum Inhibitory Concentration (MIC) values.

Table 1: Frequency of Primary 5-FC Resistance in Candida Species

| Candida Species | Resistance Rate (%) | Reference(s) |

| C. albicans | 0 - 6.5% | [6][14][15] |

| C. tropicalis | ~5.1% | [15] |

| C. glabrata | ~1% | [3] |

| C. parapsilosis | ~0.8% | [15] |

| C. krusei | Intrinsically less susceptible | [6] |

Table 2: Correlation of FUR1 Genotype with 5-FC MIC in C. albicans

| Genotype at nt 301 | Amino Acid at pos 101 | Phenotype | 5-FC MIC Range (µg/mL) | Reference(s) |

| C/C | Arg/Arg | Susceptible | ≤ 0.25 | [9] |

| C/T | Arg/Cys | Decreased Susceptibility | ≥ 0.5 | [9] |

| T/T | Cys/Cys | Resistant | ≥ 16 | [9] |

Experimental Protocols for Resistance Characterization

Investigating the molecular basis of 5-FC resistance involves a series of well-defined experimental procedures.

Antifungal Susceptibility Testing (AST)

Objective: To determine the MIC of 5-FC for a given C. albicans isolate.

Methodology (Broth Microdilution - adapted from EUCAST/CLSI standards): [2][16]

-

Inoculum Preparation: Prepare a standardized inoculum of the C. albicans isolate (e.g., 0.5–2.5 x 10⁵ CFU/mL) in RPMI 1640 medium.

-

Drug Dilution: Serially dilute 5-FC in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).

-

Inoculation and Incubation: Add the fungal inoculum to each well. Incubate the plate at 35-37°C for 24-48 hours.[2]

-

Endpoint Reading: The MIC is defined as the lowest concentration of 5-FC that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well, often determined spectrophotometrically.[2]

DNA Extraction, PCR, and Gene Sequencing

Objective: To identify mutations in candidate resistance genes (FCA1, FUR1, FCY2).

Methodology: [2]

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the C. albicans strain of interest using a commercial yeast DNA extraction kit or standard protocols (e.g., enzymatic lysis followed by phenol-chloroform extraction).

-

PCR Amplification:

-

Design primers flanking the entire open reading frames (ORFs) of the target genes (FCA1, FUR1, FCY21, FCY22).[2]

-

Set up a 50 µL PCR reaction containing approximately 50 ng of genomic DNA, 1.25 U of Taq DNA polymerase, 0.2 mM of each dNTP, and 0.1 µM of each primer in a standard PCR buffer.[2]

-

Typical Cycling Conditions: 30 cycles of denaturation (94°C for 30s), annealing (55°C for 30s), and extension (72°C for 30-60s, depending on amplicon length).[2]

-

-

PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs using a column-based purification kit.

-

Sanger Sequencing: Sequence the purified PCR product using a fluorescent dye-terminator method (e.g., BigDye Terminator).[2]

-

Sequence Analysis: Align the obtained sequence with the wild-type reference sequence from a public database to identify any nucleotide polymorphisms, insertions, or deletions.

Figure 2: Experimental workflow for identifying resistance mutations.

Enzyme Activity Assays

Objective: To functionally validate the impact of identified mutations on enzyme activity (e.g., UPRTase).

Methodology (Conceptual for UPRTase): [17][18]

-

Protein Expression: Clone the wild-type and mutant alleles of FUR1 into an expression vector (e.g., pET vector) and express the recombinant proteins in E. coli.[19][20]

-

Protein Purification: Purify the recombinant UPRTase proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[19][20]

-

Activity Assay: The activity of UPRTase is measured by monitoring the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to uridine (B1682114) 5'-monophosphate (UMP).[18][21]

-

This can be done spectrophotometrically by coupling the reaction to another enzyme or by directly measuring substrate/product concentration using HPLC.

-

-

Data Analysis: Compare the specific activity (enzyme units per mg of protein) of the mutant protein to the wild-type protein. A significant reduction in activity for the mutant protein confirms its role in resistance.

Conclusion and Future Directions

Resistance to this compound in Candida albicans is a well-characterized process predominantly driven by inactivating mutations in the pyrimidine salvage pathway genes FUR1, FCA1, and FCY2. The strong correlation between specific genotypes, such as the Arg101Cys substitution in Fur1p, and the resistance phenotype provides a solid foundation for the development of molecular diagnostic assays. Such assays could enable rapid prediction of 5-FC susceptibility, guiding therapeutic decisions more effectively than culture-based methods. For drug development professionals, understanding these precise resistance mechanisms offers opportunities to design novel inhibitors that bypass the salvage pathway or to develop strategies, such as adjuvant therapies, that could restore susceptibility to this cornerstone antifungal agent. Future research should focus on the interplay between these resistance mechanisms and the broader regulatory networks of the cell, as well as exploring less common resistance pathways to provide a complete picture of the 5-FC resistome in C. albicans.

References

- 1. This compound and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Primary Resistance to this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutational Analysis of this compound Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Clade-Specific this compound Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nonsense and Missense Mutations in FCY2 and FCY1 Genes Are Responsible for this compound Resistance and this compound-Fluconazole Cross-Resistance in Clinical Isolates of Candida lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of this compound Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-Fluconazole Cross-Resistance in Purine-Cytosine Permease-Deficient Candida lusitaniae Clinical Isolates: Indirect Evidence of a Fluconazole Uptake Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of FUR1 Gene in 5-Flucytosine Resistant Candida Isolates in Vaginal Candidiasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound primary resistance in Candida species and Cryptococcus neoformans [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 18. fiveable.me [fiveable.me]

- 19. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Enzymatic Conversion of Flucytosine to 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the antifungal prodrug flucytosine (5-fluorocytosine, 5-FC) to the potent antimetabolite 5-fluorouracil (B62378) (5-FU) is a cornerstone of targeted therapeutic strategies against fungal infections and cancer. This conversion is catalyzed by cytosine deaminase (CD), an enzyme found in various microorganisms but absent in mammalian cells, providing a powerful mechanism for selective toxicity. This technical guide provides an in-depth overview of the core principles of this enzymatic conversion, including the molecular mechanisms, kinetic parameters, and detailed experimental protocols for its study. Furthermore, it explores the application of this system in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a promising approach in oncology.

Introduction

This compound, a fluorinated pyrimidine (B1678525) analog, was initially synthesized as a potential anti-tumor agent.[1] While it showed limited efficacy against tumors on its own, its potent antifungal activity was discovered, leading to its clinical use.[1] The selective toxicity of this compound in fungi is attributed to the presence of cytosine deaminase, which converts it to 5-fluorouracil.[1][2] 5-FU is subsequently metabolized to cytotoxic compounds that disrupt DNA and RNA synthesis, leading to cell death.[2] Mammalian cells lack cytosine deaminase, making them inherently resistant to this compound's primary mechanism of action.[3]

This inherent selectivity has been ingeniously exploited in the field of oncology through a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[4] In GDEPT, the gene encoding a non-mammalian enzyme, such as cytosine deaminase, is delivered specifically to tumor cells.[3][4] Subsequent systemic administration of the non-toxic prodrug, this compound, results in the localized production of high concentrations of 5-FU within the tumor, thereby minimizing systemic toxicity.[3][5]

This guide will delve into the critical aspects of the enzymatic conversion of this compound to 5-fluorouracil, providing researchers and drug development professionals with the necessary knowledge to design and evaluate studies in this field.

The Key Enzyme: Cytosine Deaminase

Cytosine deaminase (CD; EC 3.5.4.1) is a hydrolytic enzyme that catalyzes the deamination of cytosine to uracil (B121893) and ammonia.[5] This enzyme is prevalent in bacteria and fungi, playing a role in their pyrimidine salvage pathway.[5][6] Crucially, it also efficiently catalyzes the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil.[7]

Sources and Comparative Kinetics

Cytosine deaminases from various microbial sources have been characterized, with those from Escherichia coli (bCD) and Saccharomyces cerevisiae (yCD) being the most extensively studied for therapeutic applications. While both enzymes catalyze the desired reaction, they exhibit different kinetic properties.

Table 1: Comparative Kinetic Parameters of Cytosine Deaminases for this compound

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Saccharomyces cerevisiae (yCD) | 5-Fluorocytosine | 0.16 | 17 | 1.06 x 105 | [8] |

| Saccharomyces cerevisiae (yCD) | Cytosine | 1.1 | 91 | 8.27 x 104 | [8] |

| Escherichia coli (bCD) - Wild-type | 5-Fluorocytosine | 0.4 - 0.7 | 1.5 - 2.5 | 3.5 x 103 | [9] |

| Escherichia coli (bCD) - Mutant (e.g., 1525) | 5-Fluorocytosine | 0.7 - 1.3 | 6.4 - 10.3 | 9.1 x 103 - 1.4 x 104 | [9] |

Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme preparation.

Yeast cytosine deaminase generally exhibits a higher affinity (lower Km) and catalytic efficiency (kcat/Km) for 5-fluorocytosine compared to the wild-type bacterial enzyme.[10] This has led to the preference for yCD in many GDEPT studies.[11] Furthermore, molecular engineering efforts have generated mutant bacterial CD enzymes with improved kinetic parameters for 5-FC.[9][12]

Molecular Mechanism and Metabolic Pathway

The conversion of this compound to its active cytotoxic forms involves a multi-step intracellular pathway.

-

Uptake: this compound is transported into the target cell by cytosine permease.[1]

-

Conversion to 5-FU: Inside the cell, cytosine deaminase catalyzes the hydrolytic deamination of this compound to 5-fluorouracil.[2]

-

Anabolism to Active Metabolites: 5-FU is then further metabolized by host cell enzymes:

-

RNA Synthesis Inhibition: 5-FU is converted to 5-fluorouridine monophosphate (FUMP) by uracil phosphoribosyltransferase (UPRT). FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into RNA, leading to errors in protein synthesis and cell death.[2]

-

DNA Synthesis Inhibition: FUMP can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2] Inhibition of this enzyme leads to a depletion of thymidylate, disrupting DNA replication and repair.[2]

-

Experimental Protocols

Accurate and reliable measurement of cytosine deaminase activity is crucial for evaluating the efficacy of GDEPT systems and for screening improved enzyme variants. Below are detailed protocols for common assays.

Spectrophotometric Assay for Cytosine Deaminase Activity

This method is based on the difference in the UV absorbance spectra of this compound and 5-fluorouracil.

Materials:

-

Purified cytosine deaminase

-

100 mM Phosphate (B84403) buffer, pH 7.5

-

This compound stock solution (e.g., 10 mM in water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Phosphate buffer (to a final volume of 1 ml)

-

This compound (to a final concentration of 1-5 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified cytosine deaminase.

-

Monitor the decrease in absorbance at 285 nm (the wavelength of maximum absorbance for this compound) or the increase in absorbance at a wavelength where 5-FU has a higher extinction coefficient than this compound.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where the change in absorbance is related to the change in substrate or product concentration. The molar extinction coefficient (ε) for the substrate and product at the monitored wavelength must be predetermined.

Table 2: Reagent Concentrations for Spectrophotometric Assay

| Reagent | Stock Concentration | Final Concentration |

| Phosphate Buffer (pH 7.5) | 1 M | 100 mM |

| This compound | 10 mM | 1-5 mM |

| Cytosine Deaminase | Varies | Varies (dependent on activity) |

HPLC-Based Assay for Cytosine Deaminase Activity

This method provides a more direct and sensitive quantification of 5-fluorouracil production.[13][14]

Materials:

-

Purified cytosine deaminase or cell lysate containing the enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

This compound stock solution

-

5-Fluorouracil standard solutions

-

Quenching solution (e.g., perchloric acid or trichloroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the reaction buffer, this compound (at a known concentration), and the enzyme source.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution to precipitate the protein.

-

-

Sample Preparation:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate the components using an appropriate mobile phase (e.g., a gradient of methanol (B129727) in water or a buffered aqueous solution).

-

Detect the elution of this compound and 5-fluorouracil by monitoring the absorbance at a suitable wavelength (e.g., 260 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-fluorouracil.

-

Determine the concentration of 5-fluorouracil in the reaction samples by comparing their peak areas to the standard curve.

-

Calculate the enzyme activity as the amount of 5-fluorouracil produced per unit time per amount of enzyme.

-

Table 3: Typical HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

Experimental and Logical Workflows

Workflow for GDEPT in a Preclinical Cancer Model

The successful implementation of GDEPT involves a series of well-defined steps, from vector construction to in vivo efficacy studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Prodrug-activating systems in suicide gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial cytosine deaminase is a programmable anticancer prodrug mediating enzyme: antibody, and gene directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Bacterial cytosine deaminase mutants created by molecular engineering show improved 5-fluorocytosine-mediated cell killing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cda-amc.ca [cda-amc.ca]

An In-depth Technical Guide on the Transport Mechanisms of Flucytosine into Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucytosine (5-fluorocytosine, 5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, serves as a crucial antifungal agent, particularly in combination therapies for severe systemic mycoses caused by pathogenic yeasts such as Candida spp. and Cryptococcus neoformans. Its efficacy is contingent on its transport into the fungal cell and subsequent conversion to its active, toxic metabolites. A comprehensive understanding of these transport mechanisms is paramount for optimizing drug efficacy, overcoming resistance, and developing novel antifungal strategies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound uptake in fungal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Transport Mechanisms: The Role of Purine-Cytosine Permeases

The primary route of this compound entry into fungal cells is through active transport mediated by purine-cytosine permeases.[1][2] This process is energy-dependent and coupled to a proton gradient across the fungal plasma membrane.[1]

Key Transporters Involved:

-

Fcy2: The principal transporter responsible for this compound uptake is the purine-cytosine permease Fcy2, encoded by the FCY2 gene.[2] This transporter also facilitates the uptake of natural purines (adenine, guanine, hypoxanthine) and cytosine, which can competitively inhibit this compound transport.[1]

-